molecular formula C18H21F3N4O2 B2499868 1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 956959-91-4

1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2499868
CAS No.: 956959-91-4
M. Wt: 382.387
InChI Key: UOQSFHMHZLSWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-4-carboxamide derivative characterized by a trifluoromethyl group at position 3 and a methyl group at position 1 of the pyrazole ring. The carboxamide moiety is substituted with a 4-oxobutyl chain linked to a 4-methylbenzylamine group.

Properties

IUPAC Name

1-methyl-N-[4-[(4-methylphenyl)methylamino]-4-oxobutyl]-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O2/c1-12-5-7-13(8-6-12)10-23-15(26)4-3-9-22-17(27)14-11-25(2)24-16(14)18(19,20)21/h5-8,11H,3-4,9-10H2,1-2H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQSFHMHZLSWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCCNC(=O)C2=CN(N=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-thrombotic effects.

Chemical Structure

The compound's IUPAC name highlights its complex structure, which includes:

  • A pyrazole ring that contributes to its biological interactions.
  • A trifluoromethyl group that may enhance lipophilicity and metabolic stability.
  • An amino substituent that can participate in hydrogen bonding with biological targets.

Inhibition of Lactate Dehydrogenase (LDH)

Recent studies have explored the compound's ability to inhibit lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism. LDH facilitates the conversion of pyruvate to lactate, a process that is upregulated in many cancer types to support rapid cell growth. Inhibiting LDH can reduce lactate production and subsequently impair tumor growth.

  • Case Study : A series of pyrazole derivatives were tested for their inhibitory effects on LDHA and LDHB enzymes. The lead compounds exhibited low nanomolar inhibition of LDHA, demonstrating significant potential for targeting glycolytic pathways in cancer cells .

Antithrombotic Activity

The compound has also been investigated for its antithrombotic properties. Inhibition of Factor Xa (fXa), a key enzyme in the coagulation cascade, is crucial for developing new anticoagulant therapies.

  • Research Findings : The compound was optimized to enhance its potency as an fXa inhibitor, achieving a Ki value of 13 pM. This suggests a strong potential for clinical application in preventing thrombosis .

Pharmacokinetics and Bioavailability

The optimization efforts have focused on improving the oral bioavailability and pharmacokinetic profiles of pyrazole derivatives. Modifications to the chemical structure have been made to decrease basicity while maintaining high potency.

Summary of Biological Activities

Activity TypeMechanism of ActionPotency/Effectiveness
LDH InhibitionReduces lactate production; impairs glycolysisLow nM inhibition
AntithromboticInhibits Factor Xa; prevents clot formationKi = 13 pM
Cancer Cell GrowthTargeting glycolytic metabolism in cancer cellsSignificant reduction observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-carboxamide derivatives are widely studied for their diverse biological activities. Below is a detailed comparison with analogous compounds from the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Biological Activity / Application Key Data (EC50, IC50, etc.) Reference
Target Compound 3-(CF₃), 1-CH₃, 4-carboxamide with 4-oxobutyl-4-methylbenzylamine Hypothesized receptor modulation (e.g., neurotensin or cannabinoid receptors) Not explicitly reported; inferred from structural analogs
N-(4-Bromobenzyl)-3-(Difluoromethyl)-1-Methyl-N-(Pyridin-2-yl)-1H-Pyrazole-4-Carboxamide 3-(CF₂H), 1-CH₃, bromobenzyl, pyridinyl substitution Structural analysis via crystallography; potential kinase inhibition Crystal structure resolved (bond lengths: C=O 1.21 Å)
1-[(2,4-Dichlorophenyl)Methyl]-N-(4-Fluorobenzenesulfonyl)-5-Methyl-1H-Pyrazole-3-Carboxamide Dichlorophenyl, fluorobenzenesulfonyl, 5-CH₃ Antibacterial/antimycobacterial activity (MIC: 2–16 µg/mL against M. tuberculosis) MIC = 8 µg/mL
4-Methoxy-N-{[1-Methyl-5-Phenoxy-3-(Trifluoromethyl)-1H-Pyrazol-4-yl]Methyl}Benzenecarboxamide 3-(CF₃), 1-CH₃, methoxybenzene, phenoxy group No explicit activity data; likely optimized for solubility and metabolic stability CAS: 956753-95-0; MW: 405.37 g/mol
Anandamide (Arachidonylethanolamide) Ethanolamide-linked arachidonic acid (non-pyrazole) Endogenous cannabinoid receptor ligand (Ki = 78 nM for CB1) Ki = 78 nM (CB1), inhibits vas deferens contraction

Key Observations :

Trifluoromethyl vs. In contrast, 3-CF₂H derivatives (e.g., ) may exhibit greater conformational flexibility due to reduced steric bulk.

Substituent Effects on Bioactivity: 4-Methylbenzylamine vs. Sulfonamide vs. Carboxamide: Fluorobenzenesulfonyl substituents (e.g., ) confer antibacterial activity, whereas carboxamides (e.g., target compound) are more common in receptor-targeted drug design .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in and , involving coupling of pyrazole-4-carbonyl chloride with substituted amines under Schotten-Baumann conditions .

Research Findings and Data Gaps

  • Structural similarities suggest comparable potency .
  • Antimicrobial Activity : Unlike dichlorophenyl-sulfonamide analogs (), the target compound lacks sulfonamide groups, likely reducing antimycobacterial efficacy .
  • Crystallographic Data : ’s resolved crystal structure highlights the planar pyrazole ring and hydrogen-bonding capacity of the carboxamide group, critical for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.